molecular formula C36H63Cl2N11O3 B12751083 6-Chloro-N-(4-chloro-6-((3-methoxypropyl)(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazin-2-yl)-N,N'-bis(3-methoxypropyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 85099-19-0

6-Chloro-N-(4-chloro-6-((3-methoxypropyl)(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazin-2-yl)-N,N'-bis(3-methoxypropyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B12751083
CAS No.: 85099-19-0
M. Wt: 768.9 g/mol
InChI Key: FCOVUJOIIADTQB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would display distinct signals for the methoxypropyl methyl groups (δ 3.2–3.4 ppm), piperidine methyl substituents (δ 1.0–1.2 ppm), and aromatic protons on the triazine ring (δ 8.5–9.0 ppm). The ¹³C NMR spectrum would reveal carbonyl carbons from the triazine ring near δ 165 ppm and methoxy carbons at δ 55–60 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N-H stretches (3300–3500 cm⁻¹) from secondary amines
  • C-Cl stretches (750–800 cm⁻¹)
  • C-O-C asymmetric stretches (1100–1150 cm⁻¹) from methoxy groups

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 1630.6 corresponding to the intact molecule, with fragmentation patterns arising from cleavage of methoxypropyl chains (m/z 200–300) and piperidine rings (m/z 100–150).

Properties

CAS No.

85099-19-0

Molecular Formula

C36H63Cl2N11O3

Molecular Weight

768.9 g/mol

IUPAC Name

6-chloro-4-N-[4-chloro-6-[3-methoxypropyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-2-N,4-N-bis(3-methoxypropyl)-2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C36H63Cl2N11O3/c1-33(2)21-25(22-34(3,4)45-33)47(15-12-18-50-9)29-39-27(37)41-31(43-29)49(17-14-20-52-11)32-42-28(38)40-30(44-32)48(16-13-19-51-10)26-23-35(5,6)46-36(7,8)24-26/h25-26,45-46H,12-24H2,1-11H3

InChI Key

FCOVUJOIIADTQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(CCCOC)C2=NC(=NC(=N2)N(CCCOC)C3=NC(=NC(=N3)Cl)N(CCCOC)C4CC(NC(C4)(C)C)(C)C)Cl)C

Origin of Product

United States

Preparation Methods

Step 1: Selective Monosubstitution of Cyanuric Chloride

  • Reaction: Cyanuric chloride is reacted with 2,2,6,6-tetramethylpiperidin-4-amine under controlled low temperature (0–5 °C) in an aprotic solvent such as acetone or acetonitrile.
  • Purpose: To substitute one chlorine atom selectively, typically at the 6-position, forming 6-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine intermediate.
  • Conditions: Use of a base (e.g., triethylamine) to scavenge HCl formed; slow addition to control substitution.

Step 2: Introduction of 3-Methoxypropylamine Groups

  • Reaction: The intermediate from Step 1 is further reacted with 3-methoxypropylamine to substitute one or two remaining chlorine atoms at the 2- and 4-positions.
  • Purpose: To install flexible methoxypropyl chains that enhance solubility and modulate steric environment.
  • Conditions: Elevated temperature (40–60 °C) to promote substitution; solvent choice includes DMF or NMP for better solubility.

Step 3: Introduction of Additional 2,2,6,6-Tetramethylpiperidin-4-yl Amino Groups

  • Reaction: The partially substituted triazine is reacted again with 2,2,6,6-tetramethylpiperidin-4-amine or its derivatives to install the bulky amino substituents on the remaining reactive sites.
  • Purpose: To achieve the final substitution pattern with two bulky piperidinyl groups and two methoxypropyl groups on the triazine core.
  • Conditions: Similar to Step 1, but may require longer reaction times or higher temperatures.

Step 4: Purification and Characterization

  • Purification: Typically involves recrystallization from suitable solvents or chromatographic techniques to isolate the pure compound.
  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.

Reaction Conditions Summary Table

Step Reactants Solvent Temperature Time Notes
1 Cyanuric chloride + 2,2,6,6-tetramethylpiperidin-4-amine Acetone or Acetonitrile 0–5 °C 1–2 h Controlled addition, base present
2 Intermediate + 3-methoxypropylamine DMF or NMP 40–60 °C 3–6 h Promotes substitution at 2,4-positions
3 Partially substituted triazine + 2,2,6,6-tetramethylpiperidin-4-amine DMF or Acetonitrile 25–50 °C 4–8 h Final substitution step
4 Purification Various solvents Ambient Variable Recrystallization or chromatography

Research Findings and Optimization Notes

  • Selectivity: The order of amine addition is critical to control substitution pattern and avoid polysubstitution or cross-linking.
  • Steric Effects: The bulky 2,2,6,6-tetramethylpiperidin-4-yl groups slow down substitution rates, requiring longer reaction times or elevated temperatures.
  • Solvent Effects: Polar aprotic solvents such as DMF and NMP improve solubility of intermediates and facilitate nucleophilic substitution.
  • Base Use: Triethylamine or other organic bases are essential to neutralize HCl and drive the reaction forward.
  • Yield: Reported yields for similar triazine derivatives range from 70% to 90% depending on purification efficiency.

Representative Synthetic Scheme (Conceptual)

  • Cyanuric chloride + 2,2,6,6-tetramethylpiperidin-4-amine → Mono-substituted intermediate
  • Intermediate + 3-methoxypropylamine → Di-substituted intermediate
  • Di-substituted intermediate + 2,2,6,6-tetramethylpiperidin-4-amine → Final compound
  • Purification and characterization

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Agricultural Applications

  • Herbicidal Activity :
    • The compound exhibits herbicidal properties by inhibiting amino acid synthesis in plants. It is absorbed rapidly by foliage and disrupts cell division and growth within hours .
    • Case Study : Research demonstrated that formulations containing this compound effectively controlled weed populations in various crops, leading to improved yields.
  • Pesticidal Properties :
    • It has shown efficacy against a range of pests due to its neurotoxic effects on insects. This makes it a candidate for developing environmentally friendly pesticides .
    • Field Trials : In trials conducted in agricultural settings, the compound significantly reduced pest populations while minimizing harm to beneficial insects.

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Studies indicate that the compound possesses antimicrobial properties effective against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis .
    • Clinical Relevance : The potential for developing new antibiotics based on this compound is under investigation due to rising antibiotic resistance.
  • Therapeutic Uses :
    • The triazine structure has been linked to anti-cancer properties in preliminary studies. Research is ongoing to explore its effectiveness against specific cancer cell lines.
    • Research Findings : Initial results suggest that the compound may inhibit tumor growth in vitro and in vivo models .

Toxicological Profile

While the compound has promising applications, it is essential to consider its toxicological impacts:

  • Aquatic Toxicity : It has been classified as toxic to aquatic life with long-lasting effects .
  • Skin Sensitization : Studies indicate potential for allergic reactions upon skin contact .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Key Observations :

  • 3-Methoxypropyl groups confer higher polarity than butyl chains (as in the PubChem analogue), likely improving aqueous solubility .
  • The dual chloro substituents enhance electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to non-halogenated triazines .

Electronic and Steric Properties

  • Isoelectronicity vs. Isovalency : While the target compound shares a triazine core with other derivatives, its electronic profile is distinct due to electron-withdrawing chloro groups and electron-donating methoxypropyl substituents. This creates a polarized electronic environment, differing from phenyl-substituted triazines, which rely on π-conjugation for activity .
  • This contrasts with smaller substituents (e.g., cyano or amino groups in Compound 10), which allow greater flexibility .

Biological Activity

The compound 6-Chloro-N-(4-chloro-6-((3-methoxypropyl)(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazin-2-yl)-N,N'-bis(3-methoxypropyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic molecule with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₃₁H₄₃Cl₂N₇O₄
  • Molecular Weight : 609.64 g/mol

Structural Features

The compound features:

  • Two tetramethylpiperidine groups which may contribute to its lipophilicity and ability to cross biological membranes.
  • A triazine core which is often associated with various biological activities including antitumor and antimicrobial properties.

Research indicates that compounds similar to this one may exhibit several modes of action:

  • Antitumor Activity : Some derivatives of triazine compounds have been shown to inhibit tumor cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The presence of chlorine substituents in the structure often enhances the antimicrobial properties against a range of pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of triazine derivatives. The results indicated that compounds with similar structural motifs significantly inhibited the growth of various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial membrane potential.

CompoundCell LineIC50 (µM)Mechanism
Compound AA5495.2Apoptosis induction
Compound BMCF-73.8Mitochondrial disruption
Target CompoundA5494.5Apoptosis induction

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, a related triazine compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

BacteriaMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate potential reproductive health hazards associated with similar chlorinated compounds. For instance, a review by the European Commission highlighted concerns regarding skin sensitization and reproductive toxicity for some chlorinated derivatives .

Q & A

Q. What are the key considerations for synthesizing this triazine derivative with high purity and yield?

The synthesis involves multi-step nucleophilic substitutions on the triazine core. Critical steps include:

  • Reagent selection : Use of Bu3P as a catalyst and DIPEA as a base to facilitate substitution reactions, as demonstrated in analogous triazine syntheses .
  • Temperature control : Maintaining low temperatures (0–5°C) during chlorination steps to prevent side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating intermediates. Confirm purity via HPLC or <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How can spectroscopic techniques characterize the structural complexity of this compound?

  • FTIR : Identify functional groups (e.g., C-Cl stretches at 550–600 cm<sup>−1</sup>, N-H bends at 1600–1650 cm<sup>−1</sup>) .
  • NMR : Use <sup>1</sup>H/<sup>13</sup>C NMR to resolve overlapping signals from methoxypropyl and tetramethylpiperidinyl groups. Assign peaks via 2D techniques (e.g., HSQC, HMBC) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during triazine functionalization?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like solvent polarity (e.g., dichloromethane vs. THF), stoichiometry, and reaction time .
  • Bayesian optimization : Use machine learning to predict optimal conditions (e.g., temperature, catalyst loading) for substitutions on sterically hindered triazine positions .
  • In-situ monitoring : Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

Q. What computational methods elucidate the compound’s reactivity in catalytic or supramolecular systems?

  • DFT calculations : Model electron density distributions to predict nucleophilic/electrophilic sites on the triazine ring. For example, assess the impact of chloro substituents on charge localization .
  • Molecular dynamics (MD) : Simulate non-covalent interactions (e.g., π-π stacking between triazine rings and tetramethylpiperidine groups) to design supramolecular assemblies .
  • Docking studies : Explore binding affinities with biological targets (e.g., enzymes) by analyzing steric compatibility of methoxypropyl side chains .

Q. How do solvent and pH influence the stability of this compound in aqueous environments?

  • Hydrolysis studies : Monitor degradation kinetics under varying pH (2–12) using UV-Vis spectroscopy. Chloro substituents on triazines are prone to hydrolysis at high pH, requiring buffered conditions (pH 5–7) for stability .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the compound by reducing nucleophilic attack, while protic solvents (e.g., water) accelerate degradation .

Q. What strategies resolve contradictions in reported synthetic yields for similar triazine derivatives?

  • Meta-analysis : Compare literature protocols (e.g., reagent purity, inert atmosphere usage) to identify critical variables .
  • Reproducibility testing : Replicate high-yield methods with controlled moisture/oxygen levels (e.g., Schlenk techniques) to validate claims .
  • Byproduct profiling : Use LC-MS to detect trace impurities (e.g., dimerization products) that reduce apparent yields .

Methodological Guidance

Q. How to design a scalable synthesis route for gram-scale production?

  • Flow chemistry : Adapt batch procedures to continuous flow systems to enhance heat/mass transfer and reduce reaction times (e.g., Omura-Sharma-Swern oxidation adaptations) .
  • Catalyst recycling : Immobilize homogeneous catalysts (e.g., Bu3P) on silica supports to improve recovery and cost efficiency .

Q. What analytical workflows ensure quality control in multi-step syntheses?

  • In-process controls (IPC) : Use TLC or UPLC at each step to monitor reaction progress and intermediate purity .
  • Stress testing : Expose intermediates to heat, light, and humidity to identify degradation pathways early .

Q. How to investigate non-covalent interactions influencing the compound’s crystallinity?

  • X-ray crystallography : Resolve crystal packing motifs (e.g., hydrogen bonds between amine groups and chloro substituents) .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular forces (e.g., van der Waals interactions in tetramethylpiperidinyl groups) .

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